Sulfatinib, also known as HMPL-012, is a small molecule tyrosine kinase inhibitor. [] It acts as a potent and highly selective inhibitor of multiple tyrosine kinases, notably Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony Stimulating Factor 1 Receptor (CSF1R). [, , , ] In the realm of scientific research, Sulfatinib serves as a valuable tool for investigating the roles of these kinases in various cellular processes, particularly angiogenesis and tumor growth.
The synthesis of sulfatinib involves several chemical reactions that lead to the formation of its active structure. The synthesis process typically includes:
Technical details include the use of high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation . The specific reaction pathways and conditions can vary based on the desired analogs and their respective biological activities.
Sulfatinib's molecular structure is characterized by a complex arrangement that allows it to interact effectively with its target kinases. The key features include:
Data from crystallography studies reveal that sulfatinib adopts a specific conformation that facilitates binding to its target sites on kinases, influencing its inhibitory efficacy .
Sulfatinib undergoes various chemical reactions during its synthesis and when interacting with biological targets:
Technical details regarding these reactions include kinetic studies that measure the half-maximal inhibitory concentration values across different kinases, indicating sulfatinib’s selectivity profile .
The mechanism of action of sulfatinib involves:
Data from pharmacodynamic studies indicate significant reductions in tumor growth rates in preclinical models treated with sulfatinib compared to control groups .
Sulfatinib exhibits several notable physical and chemical properties:
Relevant analyses include stability studies under various environmental conditions to determine shelf-life and storage requirements .
Sulfatinib's primary applications are in the field of oncology:
Sulfatinib (HMPL-012) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent activity against vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R). Its kinase selectivity profile, determined through broad-spectrum screening, reveals nanomolar half-maximal inhibitory concentration (IC50) values for primary targets: VEGFR1 (0.002 μM), VEGFR2 (0.024 μM), VEGFR3 (0.001 μM), FGFR1 (0.015 μM), and CSF-1R (0.004 μM). In contrast, it exhibits minimal activity (IC50 >0.150 μM) against 278 other kinases, underscoring its high selectivity [8] [9].
Kinase Target | IC50 (μM) | Primary Biological Role |
---|---|---|
VEGFR1 | 0.002 | Angiogenesis |
VEGFR2 | 0.024 | Angiogenesis |
VEGFR3 | 0.001 | Lymphangiogenesis |
FGFR1 | 0.015 | Tumor proliferation, angiogenesis |
CSF-1R | 0.004 | Macrophage differentiation, immune evasion |
TrkB | 0.041 | Neurotrophic signaling |
FLT3 | 0.067 | Hematopoiesis |
Sulfatinib demonstrates distinct binding modes for FGFR1 and CSF-1R, elucidated through X-ray crystallography (PDB: 8JMZ for FGFR1; PDB: 8JOT for CSF-1R):
The divergent binding mechanisms explain sulfatinib’s dual capacity to inhibit proliferation-driven kinases (FGFR/VEGFR) and immune-regulatory kinases (CSF-1R) [1].
Sulfatinib exhibits variable inhibition kinetics across targets:
Sulfatinib simultaneously disrupts tumor angiogenesis and immune evasion through parallel pathway inhibition:
This "angio-immuno kinase" profile enables sulfatinib to target both malignant cells and their supportive stroma [7].
Sulfatinib reprograms the TME through multi-faceted mechanisms:
TME Component | Change with Sulfatinib | Functional Consequence |
---|---|---|
M2-TAMs | ↓ 50–70% | Reduced immunosuppression |
Cytotoxic T-cells | ↑ 3-fold | Enhanced tumor cell killing |
CAFs | ↓ 60% | Inhibited metastasis |
MDSCs | ↓ 40–70% | Restored anti-tumor immunity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7